Methyl 2-cyanobuta-2,3-dienoate

Description

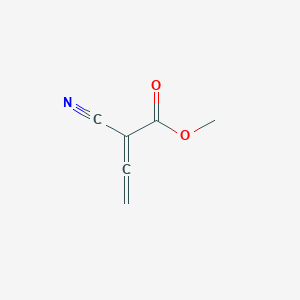

Methyl 2-cyanobuta-2,3-dienoate is an allenic ester featuring a cyano group at the 2-position and a methyl ester moiety at the terminal carbon. The compound belongs to the class of conjugated allenes, which are characterized by their cumulated diene system (C=C=C). This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and heterocycle formation. The electron-withdrawing cyano group likely enhances electrophilicity at the α-carbon, influencing reactivity in nucleophilic additions or cyclizations compared to other substituents.

Properties

CAS No. |

93102-12-6 |

|---|---|

Molecular Formula |

C6H5NO2 |

Molecular Weight |

123.11 g/mol |

InChI |

InChI=1S/C6H5NO2/c1-3-5(4-7)6(8)9-2/h1H2,2H3 |

InChI Key |

DKEHAMCURVSDTF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C=C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyanobuta-2,3-dienoate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with propargyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyanobuta-2,3-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

Methyl 2-cyanobuta-2,3-dienoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-cyanobuta-2,3-dienoate involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For instance, it may interfere with mitochondrial function, resulting in apoptosis or autophagy in certain cell types .

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Properties of Allenic Esters

Key Observations :

- Electronic Effects: The cyano group (-CN) in this compound is strongly electron-withdrawing, increasing the electrophilicity of the α-carbon compared to electron-donating groups like -CH3 () or bulky acetoxymethyl (-CH2OAc) moieties (). This difference likely accelerates nucleophilic attacks or cycloadditions involving the allene.

- Steric Effects : Bulky substituents (e.g., benzhydryl in 2j, ) reduce reaction rates in sterically demanding processes, whereas smaller groups like -CN or -CH3 favor faster kinetics.

Reactivity in Cycloadditions and Annulations

- Ethyl 2-methylbuta-2,3-dienoate (): Reacts with salicylaldehydes under DBU catalysis to form 2H-1-benzopyrans via [4+2] annulation (59% yield). The methyl group stabilizes the transition state through hyperconjugation.

- 2-(Acetoxymethyl)buta-2,3-dienoates (): Participate in phosphine-catalyzed [4+2] annulations to generate tetrahydropyridine derivatives. The acetoxymethyl group directs regioselectivity by stabilizing intermediates through hydrogen bonding.

Stability and Handling

- Volatility: Ethyl 2-methylbuta-2,3-dienoate is highly volatile, requiring reduced-pressure distillation (25–60 mmHg) for purification (). This compound, with a polar -CN group, may exhibit lower volatility, simplifying storage.

- Thermal Stability : Allenes with electron-withdrawing groups (e.g., -CN) are prone to polymerization under heat, necessitating low-temperature handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.